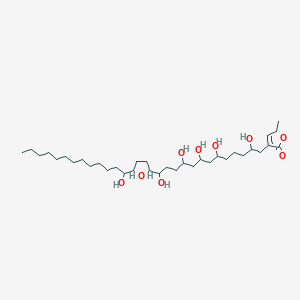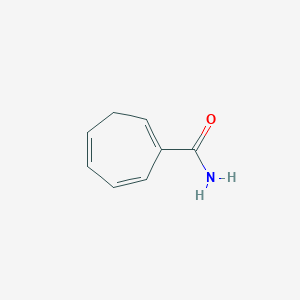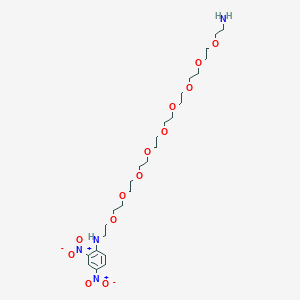
Benzoic acid, 2-(aminocarbonyl)-3,4,5,6-tetrafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-(aminocarbonyl)-3,4,5,6-tetrafluoro-: is a fluorinated derivative of benzoic acid This compound is characterized by the presence of four fluorine atoms and an aminocarbonyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Fluorination of Benzoic Acid Derivatives: One common method involves the selective fluorination of benzoic acid derivatives.
Industrial Production Methods: Industrial production often involves multi-step synthesis starting from readily available precursors. The process typically includes:
Catalytic Fluorination: Using catalysts such as cobalt or manganese acetates to achieve high selectivity and yield.
High-Pressure Reactions: Conducting reactions under high pressure to enhance the incorporation of fluorine atoms and the aminocarbonyl group.
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, methanol.
Major Products:
Oxidation: Various oxidized derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Enzyme Inhibition: It has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Antimicrobial Properties: The compound exhibits antimicrobial properties and is being researched for use in developing new antibiotics.
Industry:
Wirkmechanismus
The mechanism of action of Benzoic acid, 2-(aminocarbonyl)-3,4,5,6-tetrafluoro- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with its targets . This leads to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Benzoic Acid: The parent compound without fluorine atoms or the aminocarbonyl group.
Para-Aminobenzoic Acid (PABA): Similar structure but with an amino group in the para position instead of the aminocarbonyl group.
Uniqueness:
Fluorination: The presence of four fluorine atoms significantly alters the compound’s reactivity and stability compared to non-fluorinated analogs.
Aminocarbonyl Group: This functional group provides additional sites for chemical modification and interaction with biological targets.
Comparison:
Eigenschaften
CAS-Nummer |
133492-64-5 |
|---|---|
Molekularformel |
C8H3F4NO3 |
Molekulargewicht |
237.11 g/mol |
IUPAC-Name |
2-carbamoyl-3,4,5,6-tetrafluorobenzoic acid |
InChI |
InChI=1S/C8H3F4NO3/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H2,13,14)(H,15,16) |
InChI-Schlüssel |
IFSHMCBXCKPELF-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)C(=O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![16-bromo-3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6-carbaldehyde](/img/structure/B14071155.png)








![{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14071221.png)

